molecular formula C10H7ClO B8250247 1-(2-Chlorophenyl)buta-2,3-dien-1-one

1-(2-Chlorophenyl)buta-2,3-dien-1-one

Cat. No.: B8250247
M. Wt: 178.61 g/mol
InChI Key: CNUGJGGIIBASLS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 2-chlorophenyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)buta-2,3-dien-1-one typically involves the reaction of 2-chlorophenyl magnesium bromide with a suitable ketone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediates and their subsequent transformation into the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)buta-2,3-dien-1-one is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

InChI

InChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUGJGGIIBASLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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